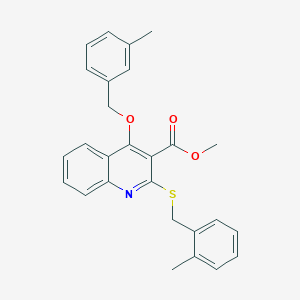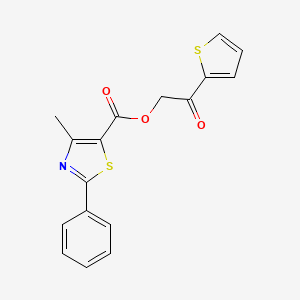
2-Oxo-2-(thiophen-2-yl)ethyl 4-methyl-2-phenylthiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-Oxo-2-(thiophen-2-yl)ethyl 4-methyl-2-phenylthiazole-5-carboxylate" is a complex organic molecule that likely contains a thiazole ring, a thiophene moiety, and a carboxylate ester group. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics of the compound .
Synthesis Analysis
The synthesis of related oxazole and thiazole derivatives often involves palladium-catalyzed coupling reactions, as seen in the synthesis of variously substituted oxazoles from ethyl 2-chlorooxazole-4-carboxylate . Similarly, the synthesis of 2-phenyl-3,4-substituted oxazoles from 4-bis(methylthio)methylene-2-phenyloxazol-5-one involves nucleophilic ring-opening followed by cyclization . Direct alkenylation, benzylation, and alkylation of ethyl oxazole-4-carboxylate with different halides have also been achieved using palladium catalysis . These methods could potentially be adapted for the synthesis of the compound , considering the presence of oxazole and thiazole rings in its structure.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various spectroscopic techniques. For instance, the crystal structure of ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate was determined using single-crystal X-ray diffraction, revealing intramolecular hydrogen bonds and an inverted planar orientation of the molecules . Although the exact structure of "2-Oxo-2-(thiophen-2-yl)ethyl 4-methyl-2-phenylthiazole-5-carboxylate" is not provided, similar analytical techniques could be employed to elucidate its molecular structure.
Chemical Reactions Analysis
The reactivity of oxazole and thiazole derivatives can be quite diverse. For example, ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate can be transformed into various substituted thiazolo[5,4-c]pyridine-7-carboxylates through reactions with aromatic amines and hydrazines . The photochemical reaction of ethyl 2-iodothiazole-5-carboxylate with benzene leads to ethyl 3-phenylisothiazole-4-carboxylate, demonstrating the potential for photo-induced transformations . These examples suggest that "2-Oxo-2-(thiophen-2-yl)ethyl 4-methyl-2-phenylthiazole-5-carboxylate" may also undergo various chemical reactions, potentially leading to a wide range of derivatives.
Physical and Chemical Properties Analysis
The physical and chemical properties of oxazole and thiazole derivatives can be inferred from related compounds. For instance, the photophysical properties of ethyl 2-arylthiazole-5-carboxylates have been studied, showing absorptions due to π→π* transitions and fluorescence possibly due to dual emission from different excited states . The solubility and stability of these compounds can be influenced by their molecular structure, as seen in the conformational equilibrium of 1-oxo-3-thiophen-2-yl-isochroman-4-carboxylic acid methyl ester . These insights can be used to predict the behavior of "2-Oxo-2-(thiophen-2-yl)ethyl 4-methyl-2-phenylthiazole-5-carboxylate" in various environments.
Scientific Research Applications
Synthesis and Chemical Properties
- A study described the synthesis of thiophene-based compounds, highlighting their potential in creating diverse molecular structures with possible applications in material science and organic electronics. These compounds were characterized using various spectroscopic methods, suggesting their utility in designing new materials with specific photophysical properties (Ahmed et al., 2016).
- Another research focused on the synthesis and tautomeric structures of thiophene-based bis-heterocyclic monoazo dyes, exploring their solvatochromic behavior. This could have implications for developing new dyes with specific applications in textiles and sensors (Karcı & Karcı, 2012).
Photophysical Studies
- The photophysical properties of thiazole-based compounds were examined, providing insights into their potential applications in designing fluorescent probes or materials with specific optical properties. This research could have implications in the fields of sensing, imaging, and molecular electronics (Amati et al., 2010).
Biological Applications
- A study on the synthesis and biological evaluation of thiophene derivatives highlighted their antimicrobial activities. Such compounds could be considered as lead structures for the development of new antimicrobial agents (Mabkhot et al., 2017).
- The antimicrobial and antifungal properties of thiazole derivatives were evaluated, showing promising activity against various bacterial and fungal strains. This suggests potential applications in developing new pharmaceuticals or agricultural chemicals (Desai, Bhatt, & Joshi, 2019).
Material Science and Sensing
- Research into the development of fluorescent probes based on thiazole carboxylates for the detection of biothiols in living cells indicates their potential use in biomedical diagnostics and analytical chemistry. Such probes can offer rapid, sensitive, and selective detection methods for important biological molecules (Wang et al., 2017).
properties
IUPAC Name |
(2-oxo-2-thiophen-2-ylethyl) 4-methyl-2-phenyl-1,3-thiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3S2/c1-11-15(23-16(18-11)12-6-3-2-4-7-12)17(20)21-10-13(19)14-8-5-9-22-14/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGNGYZECJMLRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CC=C2)C(=O)OCC(=O)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxo-2-(thiophen-2-yl)ethyl 4-methyl-2-phenylthiazole-5-carboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-bromophenyl)-5-(2-(trifluoromethyl)benzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2521094.png)
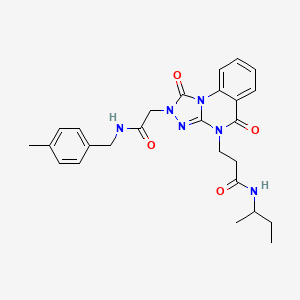
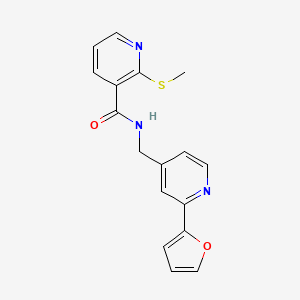
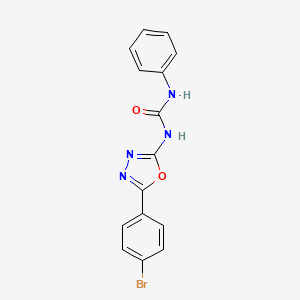

![ethyl 2-(2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2521101.png)

![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N-methylpyridin-4-amine](/img/structure/B2521109.png)
![6-[(2-Fluorophenyl)methyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2521110.png)
![6-Oxaspiro[4.5]decan-9-yl methanesulfonate](/img/structure/B2521111.png)
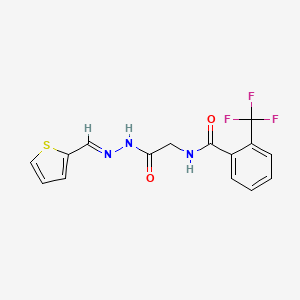
![4-{4-[(4-Methylphenyl)sulfanyl]-3-nitrobenzyl}morpholine](/img/structure/B2521115.png)
![2-chloro-N-[2-(1,3-thiazol-2-yl)propan-2-yl]propanamide](/img/structure/B2521116.png)
